![molecular formula C9H11NO3 B2803790 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione CAS No. 2031259-24-0](/img/structure/B2803790.png)
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione, also known as CP-101,606, is a chemical compound that belongs to the class of bicyclic compounds. It is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a potent and selective NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the cell, which can lead to excitotoxicity-mediated neuronal damage. By blocking the NMDA receptor, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can prevent this damage and protect the neurons from injury.
Biochemical and Physiological Effects
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been shown to have neuroprotective effects and can prevent excitotoxicity-mediated neuronal damage. It has also been shown to have analgesic effects and can reduce pain in animal models. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been studied for its effects on learning and memory, and it has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is its potency and selectivity as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is its short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione. One area of research is the potential use of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione as a treatment for addiction. Another area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione. Finally, the role of the NMDA receptor in various neurological and psychiatric disorders is still not fully understood, and further research is needed to elucidate its exact role and potential therapeutic applications.
Conclusion
In conclusion, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione is a potent and selective NMDA receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has neuroprotective and analgesic effects and can improve cognitive function in animal models. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has advantages and limitations for lab experiments, and there are several future directions for its study, including its potential use as a treatment for addiction and the development of more potent and selective NMDA receptor antagonists.
Synthesemethoden
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione can be synthesized by reacting 1-cyclopropyl-4-piperidone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, traumatic brain injury, and schizophrenia. It has been shown to have neuroprotective effects and can prevent excitotoxicity-mediated neuronal damage. 8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione has also been studied for its potential use as an analgesic and as a treatment for addiction.
Eigenschaften
IUPAC Name |
8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-6-3-4-7(9(12)13-8)10(6)5-1-2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAQDPQCLVMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
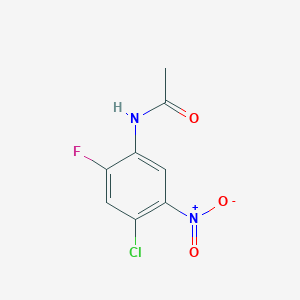
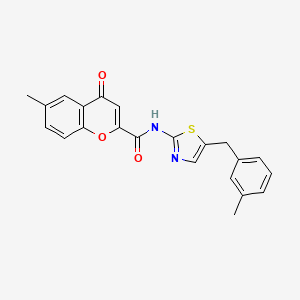
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2803716.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803718.png)

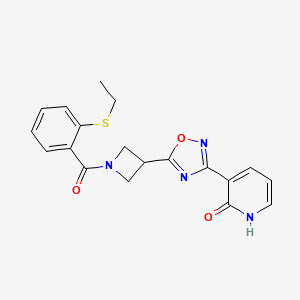
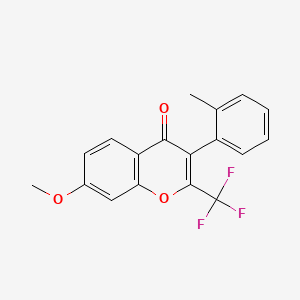
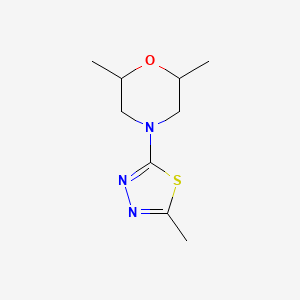

![4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2803728.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2803729.png)